1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Overview
Description
1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2,2-dimethylpropan-1-one is a complex organic compound that features a piperazine ring substituted with ethyl, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves multiple steps. One common approach starts with the preparation of 4-ethylpiperazine, which is then reacted with 2-chloro-5-chloromethylpyridine in the presence of potassium carbonate to form an intermediate . This intermediate is further reacted with various reagents to introduce the fluoro and nitro groups, followed by the addition of the 2,2-dimethylpropan-1-one moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the fluoro group can yield a variety of substituted piperazines.
Scientific Research Applications
1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The fluoro and nitro groups may also play a role in its biological activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: Similar structure but lacks the ethyl, fluoro, and nitro groups.
1-Phenylpiperazine: Contains a phenyl group instead of the ethyl and fluoro substituents.
1-(2-Hydroxyethyl)piperazine: Features a hydroxyethyl group instead of the ethyl and fluoro groups.
Uniqueness
1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2,2-dimethylpropan-1-one is unique due to its combination of substituents, which confer specific chemical and biological properties. The presence of the fluoro and nitro groups, along with the piperazine ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[4-[5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32FN5O3/c1-5-23-6-8-24(9-7-23)17-15-18(19(27(29)30)14-16(17)22)25-10-12-26(13-11-25)20(28)21(2,3)4/h14-15H,5-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRFSRLSXFVGIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C(C)(C)C)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32FN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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